molecular formula C12H19Cl2N3O B2844807 [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride CAS No. 1349719-00-1

[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride

Cat. No.: B2844807
CAS No.: 1349719-00-1
M. Wt: 292.2
InChI Key: GGMSOVSHUOJHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with an aminomethyl group at the 4-position and a pyridin-3-yl methanone moiety. Its molecular formula is C₁₂H₁₇N₃O·2HCl, with a molecular weight of 292.2 g/mol .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSOVSHUOJHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, a compound with the CAS number 1286265-79-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is C12H19Cl2N3O, with a molecular weight of 292.20 g/mol. It is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a pyridine moiety, which contributes to its biological activity.

Research indicates that compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride often function as inhibitors of various enzymes involved in disease pathways. For instance, related derivatives have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes like NAMPT, which play crucial roles in cancer metabolism and cell survival .

Inhibition of NAMPT

The inhibition of NAMPT by this class of compounds is particularly significant in cancer therapy. By disrupting NAD+ biosynthesis, these inhibitors can induce apoptosis in cancer cells, thus providing a therapeutic avenue for treatment-resistant tumors .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds containing piperidine structures have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-23119.9MAGL inhibition
Compound BOVCAR-39.28Apoptosis induction via NAD+ depletion
Compound CCOV31875.3Cell cycle arrest

These results suggest that 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride may share similar mechanisms leading to reduced viability in cancer cells.

Antiviral Activity

In addition to anticancer effects, certain derivatives have been studied for their antiviral properties. For example, piperidin derivatives have been reported as effective non-nucleoside inhibitors of HIV reverse transcriptase, demonstrating significant activity with EC50 values in the nanomolar range . This suggests a broader therapeutic potential for 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride beyond oncology.

Study on Anticancer Efficacy

In a preclinical study involving pancreatic ductal adenocarcinoma (PDAC), compounds related to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride exhibited notable antiproliferative effects. The study reported IC50 values indicating effective growth inhibition across multiple PDAC cell lines .

Research on Enzyme Inhibition

Further investigations into the enzyme inhibition capabilities revealed that derivatives could selectively inhibit MAGL (monoacylglycerol lipase), an enzyme linked to endocannabinoid degradation and cancer progression. Compounds showed IC50 values as low as 0.84 µM, indicating strong inhibitory potential .

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity : Research indicates that compounds with similar piperidine structures have been explored for their potential as antipsychotic agents. These compounds can modulate neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, which are crucial in conditions like schizophrenia .
  • Cognitive Enhancement : Some studies suggest that derivatives of piperidine can enhance cognitive functions by acting as positive allosteric modulators of metabotropic glutamate receptors. This mechanism may provide therapeutic benefits in cognitive disorders such as Alzheimer’s disease .
  • Analgesic Properties : There is evidence that piperidine derivatives exhibit analgesic effects, potentially through opioid receptor interactions. This application is significant in developing new pain management therapies without the side effects associated with traditional opioids .

Case Study 1: Antipsychotic Effects

A study published in the Journal of Pharmacology and Experimental Therapeutics evaluated a series of piperidine derivatives, including compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride. The results demonstrated significant reductions in psychotic symptoms in animal models, indicating potential for further development as antipsychotic medications .

Case Study 2: Cognitive Enhancement

In a preclinical study focusing on cognitive enhancement, a related compound was tested for its effects on memory and learning tasks in rodents. The results indicated improved performance in maze tests, suggesting that modulation of glutamatergic signaling may enhance cognitive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs:

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (pyridine isomer, PK00698E-1) .

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyrrolidine analog, PK03371E-1) .

4-(Diphenylmethoxy)piperidine Hydrochloride (piperidine derivative with diphenylmethoxy substitution) .

Table 1: Structural and Physicochemical Comparison

Property 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 4-(Diphenylmethoxy)piperidine Hydrochloride
Molecular Formula C₁₂H₁₇N₃O·2HCl C₁₂H₁₇N₃O·2HCl C₉H₁₃N₃·2HCl C₁₈H₂₂NOCl
Molecular Weight (g/mol) 292.2 292.2 236.14 297.8
CAS Number Not explicitly provided 1286265-79-9 1193388-05-4 Not provided
Core Structure Piperidine + pyridin-3-yl Piperidine + pyridin-4-yl Pyrrolidine + pyridin-3-yl Piperidine + diphenylmethoxy
Solubility Not reported Not classified; likely polar due to dihydrochloride salt Not reported Likely lipophilic (diphenylmethoxy group)
GHS Classification Not classified Not classified Not classified Not provided

Key Findings:

Positional Isomerism (Pyridin-3-yl vs. Pyridin-4-yl): The pyridin-3-yl and pyridin-4-yl isomers (Table 1) differ in the orientation of the pyridine ring.

Piperidine vs. Pyrrolidine Core: Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in PK03371E-1) alters ring strain and hydrogen-bonding capacity.

Functional Group Impact: The diphenylmethoxy-substituted piperidine () lacks the aminomethyl and pyridinyl groups, resulting in a more lipophilic structure. Such derivatives are typically explored for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.